(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol structure and properties
(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol structure and properties
An In-depth Technical Guide to (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol: Structure, Synthesis, and Potential
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework in the design of therapeutic agents across a vast range of disease areas. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][4] This has led to their incorporation into numerous FDA-approved drugs. The synthetic accessibility of the pyrazole ring and the ease with which it can be functionalized make it an enduring focus of research for drug development professionals seeking novel molecular entities with optimized efficacy and safety profiles.[2][5]
This guide provides a detailed technical overview of a specific, functionalized derivative: (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol . While this compound is not extensively documented in current literature, this paper constructs a comprehensive profile by analyzing its structural features, proposing a robust synthetic pathway based on established methodologies for analogous compounds, and discussing its potential as a valuable building block in pharmaceutical and chemical research.
Molecular Structure and Physicochemical Properties
The structure of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is characterized by a central 1-methylpyrazole ring substituted at the C3 position with a hydroxymethyl group and at the C5 position with a methoxy group. This specific arrangement of functional groups dictates its chemical reactivity and potential biological interactions.
Chemical Identifiers
A summary of the key identifiers for this molecule is presented below. These parameters are fundamental for database searches, regulatory documentation, and computational modeling.
| Identifier | Value |
| IUPAC Name | (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| SMILES | CN1N=C(CO)C=C1OC |
| CAS Number | 865138-51-8 |
Physical Properties (Predicted)
Proposed Synthesis and Purification
The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry.[7][8] The most common and reliable method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3] Following this logic, a robust two-step synthetic pathway is proposed for the preparation of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. This pathway offers high regioselectivity and utilizes commercially available starting materials.
Step 1: Synthesis of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate
The causality behind this initial step lies in creating the core pyrazole ring with the correct substitution pattern. The reaction between a β-ketoester (ethyl 4-methoxy-3-oxobutanoate) and methylhydrazine is a classic Knorr-type pyrazole synthesis. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Using methylhydrazine ensures the N1-methylation, and the regioselectivity is generally high, with the more nucleophilic nitrogen of methylhydrazine attacking the ketone carbonyl.
Experimental Protocol:
-
To a solution of ethyl 4-methoxy-3-oxobutanoate (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Reduction to (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol
To obtain the target primary alcohol, the ester functional group must be reduced. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent of choice for this transformation, as weaker reagents like sodium borohydride are generally ineffective at reducing esters.[9][10] The mechanism involves the nucleophilic attack of hydride ions on the ester carbonyl, leading to the formation of an aldehyde intermediate which is immediately further reduced to the primary alcohol.[10]
Experimental Protocol:
-
Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Dissolve the ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography to obtain the final product, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.
Structural Characterization and Validation
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is essential for the unambiguous structural elucidation of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.
| Technique | Expected Observations |
| ¹H NMR | - Singlet at ~3.8-4.0 ppm (3H, N-CH₃)[11]- Singlet at ~3.9-4.1 ppm (3H, O-CH₃)- Singlet at ~4.5-4.7 ppm (2H, -CH₂OH)- Singlet at ~5.8-6.0 ppm (1H, pyrazole C4-H)[12]- Broad singlet for the -OH proton (variable) |
| ¹³C NMR | - N-CH₃ carbon at ~35-38 ppm[13]- O-CH₃ carbon at ~56-59 ppm[14]- -CH₂OH carbon at ~58-62 ppm- Pyrazole C4 at ~90-95 ppm- Pyrazole C3 and C5 at ~145-160 ppm |
| Mass Spec (MS) | Expected molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (142.16 g/mol ). |
| Infrared (IR) | - Broad peak at ~3200-3500 cm⁻¹ (O-H stretch)- Peaks at ~2850-3000 cm⁻¹ (C-H stretch)- Peaks at ~1500-1600 cm⁻¹ (C=N, C=C ring stretch)- Strong peak at ~1050-1250 cm⁻¹ (C-O stretch) |
The assignment of proton and carbon signals would be definitively confirmed using 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), as is standard practice for novel compounds.[15]
Potential Applications and Biological Significance
The true value of a novel chemical entity lies in its potential applications. Given the well-established pharmacological importance of the pyrazole scaffold, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a highly promising candidate for drug discovery and development.[1][4]
A Versatile Intermediate in Drug Discovery
The pyrazole core is a key component in numerous inhibitors of protein kinases, which are critical targets in oncology.[2] The functional groups on this molecule offer distinct advantages:
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol serves as a crucial synthetic handle. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into ethers, esters, or amines, allowing for the facile generation of diverse chemical libraries for screening.
-
Methoxy Group (-OCH₃): The methoxy group can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability. It can also form key hydrogen bond interactions within a biological target's binding site.
-
N-Methyl Group (-CH₃): The methylation at the N1 position blocks tautomerism, providing a single, stable isomer. This simplifies structure-activity relationship (SAR) studies and can improve binding affinity by filling a specific hydrophobic pocket in a target protein.
The combination of these features makes (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol an attractive starting point for developing inhibitors for various therapeutic targets.
Broader Chemical Applications
Beyond pharmaceuticals, pyrazole derivatives are utilized in agrochemicals as herbicides and pesticides and in materials science for the development of dyes and ligands for catalysis.[6] The reactivity of the hydroxymethyl group allows this compound to be incorporated into larger polymer structures or attached to solid supports for various applications.
Conclusion
(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a strategically functionalized heterocyclic compound with significant potential. While not yet a common research chemical, its structure is readily accessible through a logical and scalable synthetic route involving cyclocondensation and reduction. Its combination of a stable, N-methylated pyrazole core with versatile methoxy and hydroxymethyl functional groups makes it a highly valuable building block. For researchers and scientists in drug development, this molecule represents an excellent starting point for generating novel compound libraries to explore new therapeutic avenues, particularly in the realm of kinase inhibition. Its utility as a synthetic intermediate ensures its relevance for the broader chemical sciences, positioning it as a compound of interest for future research and innovation.
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